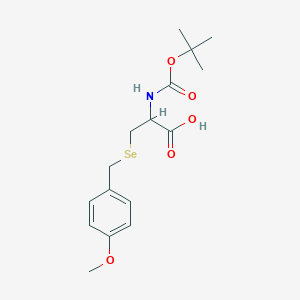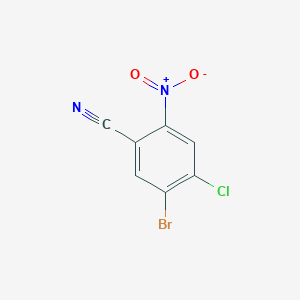
5-Bromo-2,3-dichlorobenzaldehyde
Descripción general
Descripción
5-Bromo-2,3-dichlorobenzaldehyde is a chemical compound with the molecular formula C7H3BrCl2O . It is used as an intermediate in organic syntheses .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-dichlorobenzaldehyde consists of a benzene ring substituted with bromine, chlorine, and an aldehyde group . The exact positions of these substituents on the benzene ring define the compound .Physical And Chemical Properties Analysis
5-Bromo-2,3-dichlorobenzaldehyde appears as a white crystalline powder . It has a molecular weight of 253.908 Da .Aplicaciones Científicas De Investigación
Preparation of Heteroditopic Ligands for Metal Salts : A study by Wang et al. (2006) described the one-pot bromo- and chloro-methylation of various 5-substituted salicylaldehydes, including 5-Bromo-2,3-dichlorobenzaldehyde. This process is a convenient method for attaching functional arms to salicylaldehydes for applications in organic and coordination chemistry, particularly in the synthesis of piperazine-containing heteroditopic ligands as receptors for metal salts (Wang et al., 2006).
Migration of Halogen Atoms in Halogeno-Derivatives : Hertog and Schogt (2010) investigated the chlorination of 3-bromo-2,4-dihydroxypyridine, leading to the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine. This study highlights the potential for halogen atom migration in halogeno-derivatives, which can be essential in the synthesis of complex organic compounds (Hertog & Schogt, 2010).
Catalyzed Amination of Polyhalopyridines : Ji, Li, and Bunnelle (2003) demonstrated the selective amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex. This process predominantly yields 5-amino-2-chloropyridine, showcasing the chemical's utility in specialized organic synthesis processes (Ji, Li, & Bunnelle, 2003).
Synthesis of Metal-Complexing Molecular Rods : Research by Schwab, Fleischer, and Michl (2002) involved the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, useful for preparing metal-complexing molecular rods. This work highlights the role of 5-Bromo-2,3-dichlorobenzaldehyde in advanced material science and coordination chemistry (Schwab, Fleischer, & Michl, 2002).
Detection of DNA Synthesis in Cell Cycle Profiling : Ligasová et al. (2017) presented a method for detecting replicational activity in cells using 5-bromo-2′-deoxyuridine, a compound related to 5-Bromo-2,3-dichlorobenzaldehyde. This approach is optimized for minimal impact on cellular structures and is applicable in both formaldehyde- and ethanol-fixed cells (Ligasová, Konečný, Frydrych, & Koberna, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2,3-dichlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOHXHVHFHRLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

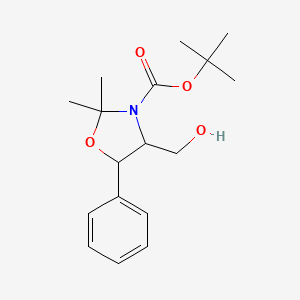
![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)
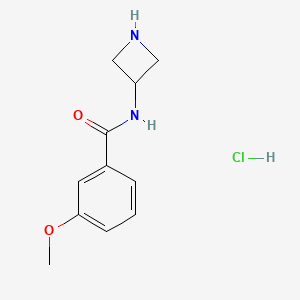
![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)
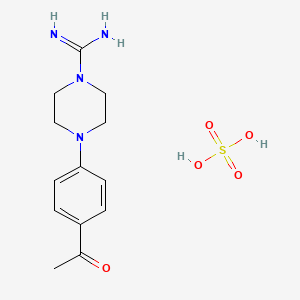
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B1379824.png)

![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1379830.png)


